匹玛格雷
概述
描述
Pirmagrel, also known as CGS 13080, is a selective thromboxane synthetase inhibitor . It is a Ligustrazine derivative used to treat cardiovascular and cerebrovascular diseases .
Molecular Structure Analysis
The molecular formula of Pirmagrel is C13H16N2O2 . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .科学研究应用
Reduction of Pulmonary Hypertension
Pirmagrel has been found to selectively reduce pulmonary hypertension . Pulmonary hypertension is a type of high blood pressure that affects the arteries in the lungs and the right side of the heart. Pirmagrel’s ability to reduce this hypertension can be beneficial in managing the condition and improving patient outcomes.
Mitigation of Pulmonary Vascular Resistance
Another significant application of Pirmagrel is its ability to reduce pulmonary vascular resistance . This is particularly important after mitral valve surgery, where increased pulmonary vascular resistance can lead to complications. By reducing this resistance, Pirmagrel can improve blood flow and oxygenation, contributing to a successful recovery post-surgery.
Thromboxane Inhibition
Pirmagrel is known to inhibit thromboxane, a substance that causes constriction of blood vessels and promotes platelet aggregation . By inhibiting thromboxane, Pirmagrel can prevent blood clots and reduce the risk of heart attacks and strokes.
Mitral Valve Surgery Recovery
Pirmagrel has been used to aid recovery after mitral valve surgery . By reducing pulmonary hypertension and vascular resistance, it can help improve patient outcomes and speed up recovery.
Management of Pulmonary Capillary Wedge Pressure
Pirmagrel can help manage pulmonary capillary wedge pressure . This pressure is a measurement used to assess left ventricular function. Pirmagrel’s ability to manage this pressure can be beneficial in treating heart conditions and improving cardiac function.
Potential Genetic Applications
While not directly related to Pirmagrel, it’s worth noting that plasmid DNA, which plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required . This could potentially open up new avenues for research involving Pirmagrel and genetic applications.
安全和危害
属性
IUPAC Name |
6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOFTJHFFTNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234982 | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirmagrel | |
CAS RN |
85691-74-3 | |
Record name | Pirmagrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRMAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Pirmagrel?
A1: Pirmagrel functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, Pirmagrel tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.
Q2: How does Pirmagrel's activity in pre-eclampsia differ from its effects in normal physiological conditions?
A2: Research suggests that Pirmagrel can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. Pirmagrel, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.
Q3: Does Pirmagrel directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?
A3: While Pirmagrel primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to Pirmagrel's overall efficacy in inhibiting thromboxane A2-mediated effects.
Q4: Has Pirmagrel demonstrated efficacy in animal models of disease?
A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown Pirmagrel's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.
Q5: Are there specific analytical methods used to study Pirmagrel?
A5: While the provided research abstracts don't delve into specific analytical techniques for Pirmagrel, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。